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molecular formula C13H15NO2 B8679642 N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide CAS No. 79014-11-2

N-(2,2-Dimethyl-2H-chromen-7-yl)acetamide

Cat. No. B8679642
M. Wt: 217.26 g/mol
InChI Key: QNYIOCDNXGPDPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04568692

Procedure details

2,2-Dimethyl-7-nitro-2H-benzo[b]pyran (40.00 g, the preparation of which is disclosed in British Pat. No. 1,548,222), glacial acetic acid (200 ml), acetic anhydride (120 ml) and electrolytic iron powder (88 g) were stirred and heated at 120° C. for 16 hours. Dilution with water, extraction via chloroform followed by washing of the organic layer with water and sodium bicarbonate solution, drying evaporation etc., gave a crude gum which was chromatographed on a silica gel column using ethyl acetate--60°-80° petroleum ether mixtures in a gradient elution technique. Fractions homogeneous by TLC were combined and recrystallised from 60°-80° petroleum ether to give 7-acetamido-2-,2-dimethyl-2H-benzo[b]pyran (5.27 g) as white needles of mp 80°-81° C.; nmr (CDCl3) 1.39 (6H), 2.12 (3H), 5.48 (1H, d, J=10), 6.21 (1H, d, J=10), 6.76-7.34 (3H, m), 8.95 (1H). Anal. Calcd for C13H15NO2 ; C, 71.87; H, 696; N, 6.45. Found: C, 72.00; H, 7.11; N, 6.23%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
Name
Quantity
88 g
Type
catalyst
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:15])[O:7][C:6]2[CH:8]=[C:9]([N+:12]([O-])=O)[CH:10]=[CH:11][C:5]=2[CH:4]=[CH:3]1.[C:16](OC(=O)C)(=[O:18])[CH3:17]>[Fe].C(O)(=O)C>[C:16]([NH:12][C:9]1[CH:10]=[CH:11][C:5]2[CH:4]=[CH:3][C:2]([CH3:15])([CH3:1])[O:7][C:6]=2[CH:8]=1)(=[O:18])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C=CC2=C(O1)C=C(C=C2)[N+](=O)[O-])C
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
88 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Dilution with water, extraction via chloroform
WASH
Type
WASH
Details
by washing of the organic layer with water and sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation etc.
CUSTOM
Type
CUSTOM
Details
gave a crude gum which
CUSTOM
Type
CUSTOM
Details
was chromatographed on a silica gel column
CUSTOM
Type
CUSTOM
Details
ethyl acetate--60°-80° petroleum ether
WASH
Type
WASH
Details
mixtures in a gradient elution technique
CUSTOM
Type
CUSTOM
Details
recrystallised from 60°-80° petroleum ether

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NC=1C=CC2=C(OC(C=C2)(C)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.27 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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